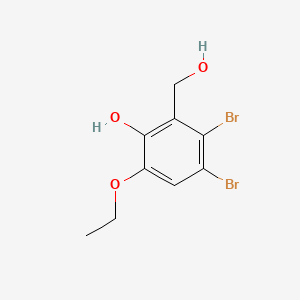

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol

Description

Properties

IUPAC Name |

3,4-dibromo-6-ethoxy-2-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3,12-13H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBWOPGDTWUWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1O)CO)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol typically involves the bromination of 6-ethoxy-2-(hydroxymethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Zinc in acetic acid.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 3,4-Dibromo-6-ethoxy-2-carboxyphenol.

Reduction: 6-Ethoxy-2-(hydroxymethyl)phenol.

Substitution: 3,4-Dimethoxy-6-ethoxy-2-(hydroxymethyl)phenol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3,4-dibromo-6-ethoxy-2-(hydroxymethyl)phenol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis and death.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for preventing oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively, reducing cellular damage caused by oxidative stress. This property positions it as a potential therapeutic agent in the treatment of conditions such as cancer and neurodegenerative diseases.

Case Study: Antioxidant Effects

A study conducted on the antioxidant effects of this compound revealed that it significantly reduced malondialdehyde (MDA) levels in rat liver homogenates, indicating its capacity to mitigate oxidative damage . The research employed various assays to measure the compound's ability to scavenge reactive oxygen species (ROS), highlighting its potential use in pharmacological applications.

Environmental Science

Bioremediation Potential

The compound has been investigated for its role in bioremediation processes. Its structural characteristics suggest that it may be effective in degrading environmental pollutants, particularly halogenated organic compounds. Research has shown that certain microbial strains can utilize this compound as a carbon source, facilitating the breakdown of more complex pollutants .

Case Study: Degradation of Pollutants

In a controlled study on the degradation of halogenated phenols, this compound was subjected to microbial treatment. Results indicated a significant reduction in pollutant concentration over time, demonstrating its effectiveness as a bioremediation agent . This finding supports its application in environmental cleanup strategies.

Materials Science

Polymer Chemistry

this compound serves as a versatile building block in polymer synthesis. Its functional groups allow for the formation of cross-linked networks when incorporated into polymer matrices. This property is particularly useful in developing materials with enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

Research involving the incorporation of this compound into epoxy resins demonstrated improved thermal properties and mechanical performance compared to traditional formulations. The study highlighted the compound's ability to enhance the durability and longevity of polymer products .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can form hydrogen bonds and interact with biological molecules, potentially disrupting their normal function. This compound may also act as an electrophile, reacting with nucleophilic sites in biological systems .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dibromo-4-(hydroxymethyl)phenol

- 3,4-Dibromo-6-methoxy-2-(hydroxymethyl)phenol

- 3,4-Dibromo-6-ethoxy-2-(methoxymethyl)phenol

Uniqueness

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is unique due to the presence of both ethoxy and hydroxymethyl groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications .

Biological Activity

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and other therapeutic effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its brominated phenolic structure, which is known to influence its biological properties. The presence of bromine atoms often enhances the compound's reactivity and biological interactions.

Comparative Antimicrobial Activity

| Compound Name | Target Pathogens | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Not directly tested | N/A |

| 4-bromo-2,6-bis(hydroxymethyl)phenol | Staphylococcus aureus, Candida albicans | 32 µg/mL |

| Trimethoprim | E. coli, S. aureus | 0.5 µg/mL |

Note: The data for this compound is extrapolated from related compounds due to a lack of direct studies.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Studies suggest that the structural features of dibrominated phenols contribute to their ability to scavenge free radicals.

Antioxidant Assays

The antioxidant potential can be evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Although specific data for this compound is not available, related compounds demonstrate strong antioxidant activity.

Case Studies and Research Findings

-

Study on Related Brominated Compounds :

- A study published in the Iranian Journal of Chemistry and Chemical Engineering highlighted the antimicrobial efficacy of brominated phenols against Staphylococcus aureus and Candida albicans. The findings suggest that similar structural motifs in this compound could yield comparable results in antimicrobial assays .

- Phenolic Compounds in Olive Oil :

- General Biological Activity :

Q & A

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.